molecular formula C8H16O B1354044 2,2-Dimethylhex-5-en-1-ol CAS No. 56068-50-9

2,2-Dimethylhex-5-en-1-ol

Cat. No. B1354044
CAS RN: 56068-50-9
M. Wt: 128.21 g/mol
InChI Key: WIYYDFSDWKBPIX-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-5-en-1-ol is a chemical compound with the molecular formula C8H16O . It has an average mass of 128.212 Da and a monoisotopic mass of 128.120117 Da .


Molecular Structure Analysis

The InChI code for 2,2-Dimethylhex-5-en-1-ol is 1S/C8H16O/c1-4-5-6-8(2,3)7-9/h4,9H,1,5-7H2,2-3H3 . The Canonical SMILES structure is CC(C)(CCC=C)CO .


Physical And Chemical Properties Analysis

2,2-Dimethylhex-5-en-1-ol has a molecular weight of 128.21 g/mol . It has a computed XLogP3-AA of 2.2, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 128.120115130 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 9 . The compound is a liquid .

Scientific Research Applications

1. Molecular Structure and Conformational Analysis

A study by Vakili et al. (2012) focused on the molecular structure and intramolecular hydrogen bonding of a related compound, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, which is structurally similar to 2,2-Dimethylhex-5-en-1-ol. This research, involving density functional theory calculations and experimental spectroscopies, offers insights into the conformational stabilities and molecular structures, which are essential for understanding the chemical behavior of such compounds (Vakili, Nekoei, Tayyari, Kanaani, & Sanati, 2012).

2. Polymorphism and Dynamics in Solid State

Research on 2,2-dimethylbutan-1-ol, another compound similar to 2,2-Dimethylhex-5-en-1-ol, reveals complex solid-state polymorphism and relaxational dynamics. This study by Juszyńska-Gałązka et al. (2013) using adiabatic calorimetry and dielectric spectroscopy, provides valuable information on the thermodynamical properties and phase transitions relevant to compounds like 2,2-Dimethylhex-5-en-1-ol (Juszyńska-Gałązka, Zieliński, Massalska-arodź, & Krawczyk, 2013).

3. Catalytic Applications

A 2018 study by Nadolny et al. examined the oligomerization of mixed butene streams over amorphous aluminosilicates. This research provides insights into catalytic processes and product analysis, which are relevant for understanding the applications of 2,2-Dimethylhex-5-en-1-ol in catalysis and chemical synthesis (Nadolny, Hannebauer, Alscher, Peitz, Reschetilowski, & Franke, 2018).

4. Radical Cation Reactivity

The reactivity of radical cations, as investigated by Bellanova et al. (2002), is another area of interest. They studied 2,2-dimethyl-5-methoxyindan-1-ol radical cation and its reaction mechanisms, offering valuable insights into the reactivity patterns that could be extrapolated to similar compounds like 2,2-Dimethylhex-5-en-1-ol (Bellanova, Bietti, Ercolani, & Salamone, 2002).

5. Peroxyl-Radical-Scavenging Activity

Stobiecka et al. (2016) conducted an exploratory study on the peroxyl-radical-scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its analogues. This researchis crucial for understanding the antioxidant properties and the potential application of 2,2-Dimethylhex-5-en-1-ol in fields such as pharmaceuticals and food science. Their findings suggest significant anti-peroxyl radical activity, comparable to other known antioxidants, which could imply similar properties for 2,2-Dimethylhex-5-en-1-ol (Stobiecka, Sikora, Bonikowski, & Kula, 2016).

6. Combustion Chemistry

Sarathy et al. (2014) conducted a comprehensive combustion chemistry study of 2,5-dimethylhexane. This research is significant for understanding the combustion behavior of hydrocarbons and can provide insights into the combustion characteristics of similar compounds like 2,2-Dimethylhex-5-en-1-ol. Their findings contribute to the broader understanding of the oxidation behavior and reactivity of such compounds under various conditions (Sarathy, Javed, Karsenty, Heufer, Wang, Park, Elwardany, Farooq, Westbrook, Pitz, Oehlschlaeger, Dayma, & Dagaut, 2014).

Safety And Hazards

Specific safety and hazard information for 2,2-Dimethylhex-5-en-1-ol is not provided in the available resources. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2,2-dimethylhex-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h4,9H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYYDFSDWKBPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437094
Record name 2,2-dimethylhex-5-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylhex-5-en-1-ol

CAS RN

56068-50-9
Record name 2,2-dimethylhex-5-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 1M LAH in ether (142.14 mL, 142.14 mmol), at 0° C. and under nitrogen, was added dropwise ethyl 2,2-dimethylhex-5-enoate (11.00 g, 64.61 mmol) dissolved in 100 mL anhydrous ether over 1 hour. This reaction solution was stirred at 22° C. for 20 hours, then quenched with water (3 mL), 1M NaOH (11 mL) and water (9 mL), dried over Na2SO4, filtered and concentrated to give the title product (7.22 g, 87.09%). 1H NMR (500 MHz, CDCl3) δ 5.85-5.77 (m, 1H); 5.01 (d, 1H); 4.93 (d, 1H); 3.33 (d, 2H); 2.03 (m, 2H); 1.34 (m, 2H); 0.89 (m, 6H) ppm.
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87.09%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SH Christensen, T Holm, R Madsen - Tetrahedron, 2014 - Elsevier
The ring-opening of cyclic ethers with concomitant C–C bond formation was studied with a number of Grignard reagents. The transformation was performed in a sealed vial by heating to …
Number of citations: 22 www.sciencedirect.com
M Ball, A Baron, B Bradshaw, R Dumeunier… - Organic & …, 2016 - pubs.rsc.org
The development of a synthesis of the C1–C16 fragment of bryostatins in which the key step is a stereoselective oxy-Michael reaction used to assemble the cis-2,6-disubstituted …
Number of citations: 10 pubs.rsc.org
JA McCauley, CJ McIntyre, MT Rudd… - Journal of medicinal …, 2010 - ACS Publications
A new class of HCV NS3/4a protease inhibitors which contain a P2 to P4 macrocyclic constraint was designed using a molecular-modeling derived strategy. Exploration of the P2 …
Number of citations: 192 pubs.acs.org
SH Christensen - 2014 - orbit.dtu.dk
The retro-Grignard addition reaction has been revisited and the benzyl addition reaction was found to be a reversible transformation by using crossover experiments. The retro benzyl …
Number of citations: 3 orbit.dtu.dk
M Dieckmann, S Rudolph, C Lang, W Ahlbrecht… - …, 2013 - thieme-connect.com
The aldol addition of an enol(ate) to a carbonyl compound is one of the most powerful and versatile C–C bond forming reactions. In complex target synthesis the coupling of two chiral …
Number of citations: 12 www.thieme-connect.com

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